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  • Product: Ethyl 3-(methoxymethyl)piperidine-3-carboxylate
  • CAS: 1803582-67-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 3-(methoxymethyl)piperidine-3-carboxylate: A Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate, a substituted piperidine derivative of significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate, a substituted piperidine derivative of significant interest in medicinal chemistry. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogues to project its chemical properties, potential synthetic routes, and applications in drug development. By examining the structure-activity relationships of similar compounds, we can infer the potential of this molecule as a valuable building block for novel therapeutics.

Introduction to the Piperidine-3-Carboxylate Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with a wide range of biological targets. The ethyl piperidine-3-carboxylate core, in particular, serves as a crucial chiral building block for synthesizing biologically active molecules.[2] Its derivatives are key intermediates in the development of treatments for neurological disorders, inflammation, and pain.[2][3] The stereochemistry at the C3 position is often critical for achieving desired biological activity, making asymmetric synthesis a key consideration.[2]

Physicochemical Properties and Structural Analysis

Based on its constituent parts—an ethyl ester, a piperidine ring, and a methoxymethyl group at the C3 position—we can predict the key physicochemical properties of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H19NO3Derived from the chemical structure.
Molecular Weight 201.26 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to yellow oil or low-melting solid.Based on similar piperidine esters like (S)-Ethyl piperidine-3-carboxylate.[2]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and have limited solubility in water.The ethyl ester and methoxymethyl groups increase lipophilicity, while the piperidine nitrogen can be protonated to enhance aqueous solubility at low pH.
Stereochemistry The C3 position is a chiral center.The presence of four different substituents (the piperidine ring nitrogen, the carboxylate group, the methoxymethyl group, and the C2 methylene) at the C3 carbon creates a stereocenter. The (R) and (S) enantiomers will likely exhibit different biological activities.
Chemical Stability The ester group is susceptible to hydrolysis under acidic or basic conditions.Standard reactivity for an ethyl ester. The piperidine nitrogen is basic and will react with acids to form salts.

Synthesis Strategies

There is no single, established synthetic route for Ethyl 3-(methoxymethyl)piperidine-3-carboxylate in the public domain. However, based on known organic chemistry principles and syntheses of related compounds, a plausible multi-step synthesis can be proposed. A key strategy would involve the alkylation of a suitable precursor.

A potential synthetic pathway could start from a commercially available piperidine derivative. For instance, a Dieckmann condensation of a suitably substituted acyclic amino ester could form the piperidine ring with the desired ester group. Subsequent functionalization at the C3 position would be a critical step.

Alternatively, a plausible route could involve the Michael addition of a nucleophile to a suitable acceptor, followed by cyclization. For example, the synthesis of ethyl 2-oxo-3-piperidinecarboxylate involves the condensation of diethyl malonate and acrylonitrile, followed by a hydrogenation cyclization.[4] A similar strategy could be adapted.

Conceptual Synthetic Workflow:

G A Commercially Available Piperidine Precursor (e.g., Ethyl nipecotate) B Protection of Piperidine Nitrogen (e.g., Boc anhydride) A->B Protection C Generation of Enolate at C3 B->C Base (e.g., LDA) D Alkylation with Chloromethyl methyl ether C->D Electrophilic Addition E Deprotection of Piperidine Nitrogen D->E Acidic Conditions F Final Product: Ethyl 3-(methoxymethyl)piperidine-3-carboxylate E->F Purification

Sources

Exploratory

Technical Monograph: Ethyl 3-(methoxymethyl)piperidine-3-carboxylate

Advanced Scaffold Analysis for Medicinal Chemistry Applications Executive Summary Ethyl 3-(methoxymethyl)piperidine-3-carboxylate represents a high-value "3D fragment" in modern drug discovery. Unlike traditional flat ar...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis for Medicinal Chemistry Applications

Executive Summary

Ethyl 3-(methoxymethyl)piperidine-3-carboxylate represents a high-value "3D fragment" in modern drug discovery. Unlike traditional flat aromatic scaffolds, this molecule features a quaternary carbon center at the C3 position of the piperidine ring. This structural motif serves two critical functions in medicinal chemistry:

  • Conformational Restriction: The gem-disubstitution locks the piperidine ring into specific chair conformations, reducing the entropic penalty upon protein binding.

  • Metabolic Blocking: Substitution at the C3 position protects the ring from oxidative metabolism (e.g., P450-mediated hydroxylation), a common liability for piperidine-containing drugs.

This guide details the structural properties, synthetic pathways, and experimental protocols for utilizing this scaffold in the development of GPCR ligands and enzyme inhibitors.

Structural Analysis & Pharmacophore Potential

Conformational Dynamics

The piperidine ring exists predominantly in a chair conformation. In monosubstituted piperidines, substituents prefer the equatorial position to minimize 1,3-diaxial interactions.[1] However, in 3,3-disubstituted systems , the larger group will generally demand the equatorial position, forcing the smaller group axial.

For Ethyl 3-(methoxymethyl)piperidine-3-carboxylate:

  • Substituent A: Ethyl ester (

    
    )
    
  • Substituent B: Methoxymethyl ether (

    
    )
    

The competition between these groups determines the vector orientation of the hydrogen bond acceptors (carbonyl oxygen vs. ether oxygen). This "gem-disubstituted" effect is often exploited to fine-tune the exit vector of substituents in active sites, such as the S3 pocket of proteases or the orthosteric site of GPCRs (e.g., Orexin or CCR receptors).

Physicochemical Profile[1][2]
  • Molecular Weight: ~201.26 g/mol

  • cLogP: ~1.2 (Moderate lipophilicity, ideal for CNS penetration)

  • pKa (Piperidine N): ~9.5–10.0 (Protonated at physiological pH)

  • H-Bond Acceptors: 3 (Ester carbonyl, Ester ether, Methoxymethyl ether)

  • H-Bond Donors: 1 (Secondary amine, if unprotected)

Synthetic Pathways[1][2][3][4][5][6][7]

Creating a quaternary center on a piperidine ring is synthetically challenging due to steric hindrance. Two primary strategies are employed: Direct Alkylation (for racemic/SAR exploration) and Chiral Auxiliary Methods (for enantiopure synthesis).

Strategy A: Direct -Alkylation (Racemic)

This is the most direct route for generating building blocks for initial screening. It involves the deprotonation of an N-protected piperidine-3-carboxylate ester followed by trapping with an electrophile.

Strategy B: Asymmetric Synthesis (Enantioselective)

For clinical candidates, controlling the C3 stereocenter is mandatory. The method developed by Amat et al. utilizes phenylglycinol-derived oxazolopiperidone lactams to direct the alkylation stereoselectively.[2][3]

Synthetic Workflow Diagram

The following diagram outlines the critical decision tree for synthesizing this scaffold.

Synthesispathway Start Starting Material: Ethyl N-Boc-piperidine-3-carboxylate Base Step 1: Deprotonation (LiHMDS, -78°C, THF) Start->Base Cryogenic conditions Enolate Intermediate: Lithium Enolate Base->Enolate Kinetic control Electrophile Step 2: Electrophile Addition (MOM-Cl or BOM-Cl) Enolate->Electrophile SN2 Alkylation Product Target Scaffold: N-Boc-3-(methoxymethyl) piperidine-3-carboxylate Electrophile->Product Quaternary Center Formed Deprotection Step 3: N-Boc Removal (TFA or HCl/Dioxane) Product->Deprotection Acidic Cleavage Final Final Salt: Ethyl 3-(methoxymethyl) piperidine-3-carboxylate HCl Deprotection->Final Isolation

Caption: Figure 1. Linear synthetic workflow for the generation of the 3,3-disubstituted piperidine scaffold via kinetic enolate alkylation.

Experimental Protocol: Direct -Alkylation

Objective: Synthesis of 1-(tert-butyl) 3-ethyl 3-(methoxymethyl)piperidine-1,3-dicarboxylate.

Reagents & Safety
  • Substrate: 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (N-Boc-ethyl nipecotate).

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF.

  • Electrophile: Chloromethyl methyl ether (MOM-Cl).

    • CRITICAL SAFETY WARNING: MOM-Cl is a potent carcinogen. All operations must be performed in a functioning fume hood with double-gloving. Quench all glassware with aqueous ammonia before removal from the hood.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Add N-Boc-ethyl nipecotate (1.0 eq, 10 mmol) and dissolve in anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

  • Deprotonation: Dropwise add LiHMDS (1.1 eq, 11 mmol) over 20 minutes via syringe pump. The solution typically turns yellow/orange, indicating enolate formation. Stir at -78°C for 1 hour.

    • Note: LiHMDS is preferred over LDA to minimize nucleophilic attack on the ester.

  • Alkylation: Add MOM-Cl (1.2 eq, 12 mmol) dropwise.

    • Optimization: If conversion is low, add HMPA (hexamethylphosphoramide) as a cosolvent (CAUTION: HMPA is toxic) to disrupt lithium aggregates.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous ammonium chloride (

    
    ).
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The quaternary product is typically less polar than the starting material.

Analytical Validation (Expected Data)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.45 (s, 9H, Boc)
      
    • 
       1.25 (t, 3H, Ethyl ester)
      
    • 
       3.30 (s, 3H, OMe)
      
    • 
       3.50-3.60 (s, 2H, 
      
      
      
      -OMe)
    • Diagnostic: Disappearance of the C3-methine proton (typically around 2.4 ppm in the starting material).

Applications in Drug Discovery[1][9][10]

This specific scaffold is a bioisostere for amino acids and other cyclic amines.

Application AreaMechanism of ActionUtility of Scaffold
MDM2-p53 Inhibitors Protein-Protein InteractionThe quaternary center orients hydrophobic side chains to mimic the Phe19/Trp23/Leu26 residues of p53 [1].
Orexin Receptor Antagonists GPCR Blockade3,3-disubstitution locks the piperidine in a conformation that fits the orthosteric binding pocket, improving selectivity over other GPCRs [2].
Renin Inhibitors Aspartyl Protease InhibitionActs as a transition-state mimetic scaffold, positioning the catalytic water molecule.
Pharmacophore Mapping Diagram

This diagram illustrates how the scaffold interacts with a theoretical receptor binding site.

Pharmacophore Scaffold Piperidine Ring (Hydrophobic Core) Ester Ester Group (H-Bond Acceptor) Scaffold->Ester C3-Equatorial Ether Methoxymethyl (H-Bond Acceptor/Donor) Scaffold->Ether C3-Axial Nitrogen Basic Nitrogen (Ionic Interaction) Scaffold->Nitrogen N1 position Receptor_Ser Receptor Serine (H-Bond Donor) Ester->Receptor_Ser H-Bond Receptor_Hydro Hydrophobic Pocket Ether->Receptor_Hydro Van der Waals Receptor_Asp Receptor Aspartate (Anionic Site) Nitrogen->Receptor_Asp Salt Bridge

Caption: Figure 2.[4] Pharmacophore interaction map showing the vector orientation of the 3,3-disubstituted piperidine substituents.

References

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Source: ACS Medicinal Chemistry Letters (2015). URL:[Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Source: RSC Medicinal Chemistry (2022). URL:[Link]

  • Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams. Source: The Journal of Organic Chemistry (2007). URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 3-(methoxymethyl)piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Piperidine Scaffold The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged scaffold in drug design.[1] Piperidine derivatives have demonstrated a wide range of pharmacological activities, highlighting their importance as core structures in the development of new therapeutic agents.[1] Ethyl 3-(methoxymethyl)piperidine-3-carboxylate belongs to the class of 3-substituted piperidine-3-carboxylates, which are valuable intermediates in the synthesis of more complex molecules with potential biological activity.

Molecular Structure and Physicochemical Properties

Chemical Name: Ethyl 3-(methoxymethyl)piperidine-3-carboxylate

Molecular Formula: C₁₀H₁₉NO₃

Molecular Weight: 201.26 g/mol

Structure:

Caption: 2D structure of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate.

Predicted Physicochemical Properties:

PropertyValueSource
LogP 1.3 (estimated)ChemDraw
Topological Polar Surface Area (TPSA) 47.56 ŲChemDraw
Hydrogen Bond Donors 1ChemDraw
Hydrogen Bond Acceptors 4ChemDraw
Rotatable Bonds 5ChemDraw

Proposed Synthesis

The synthesis of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate can be envisioned starting from the commercially available Ethyl piperidine-3-carboxylate (also known as ethyl nipecotate). The key transformation is the introduction of a methoxymethyl group at the 3-position of the piperidine ring. This can be achieved through a C-alkylation reaction.

Synthetic Workflow Diagram:

Synthesis_Workflow start Ethyl piperidine-3-carboxylate step1 N-Protection (e.g., Boc anhydride) start->step1 intermediate1 N-Boc-ethyl piperidine-3-carboxylate step1->intermediate1 step2 Deprotonation (e.g., LDA, -78 °C) intermediate1->step2 intermediate2 Enolate Intermediate step2->intermediate2 step3 Alkylation (Chloromethyl methyl ether) intermediate2->step3 intermediate3 N-Boc-ethyl 3-(methoxymethyl)piperidine-3-carboxylate step3->intermediate3 step4 N-Deprotection (e.g., TFA or HCl) intermediate3->step4 product Ethyl 3-(methoxymethyl)piperidine-3-carboxylate step4->product caption Proposed synthetic workflow.

Caption: Proposed synthetic workflow for Ethyl 3-(methoxymethyl)piperidine-3-carboxylate.

Step-by-Step Experimental Protocol:

PART 1: N-Protection of Ethyl piperidine-3-carboxylate

  • Rationale: The secondary amine of the piperidine ring is nucleophilic and can interfere with the subsequent alkylation step. Therefore, it is crucial to protect this nitrogen atom with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

  • Procedure:

    • Dissolve Ethyl piperidine-3-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or work in the presence of aqueous sodium bicarbonate.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-ethyl piperidine-3-carboxylate.

PART 2: C-Alkylation at the 3-Position

  • Rationale: The α-proton at the 3-position is acidic and can be removed by a strong, non-nucleophilic base to form a stable enolate. This enolate can then react with an electrophile, in this case, chloromethyl methyl ether, to form the desired C-C bond.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C.

    • Slowly add a solution of N-Boc-ethyl piperidine-3-carboxylate (1 equivalent) in anhydrous THF to the LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

    • Add chloromethyl methyl ether (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

PART 3: N-Deprotection

  • Rationale: The final step is to remove the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.

  • Procedure:

    • Dissolve the purified N-Boc-ethyl 3-(methoxymethyl)piperidine-3-carboxylate in a suitable solvent such as dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • The resulting product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a base to obtain the free amine.

Characterization and Analytical Profile

The successful synthesis of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate would be confirmed through a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the ethyl ester protons (a quartet and a triplet), the methoxy protons (a singlet), the methylene protons of the methoxymethyl group (a singlet or AB quartet), and the protons of the piperidine ring.

    • ¹³C NMR: Would display distinct resonances for the carbonyl carbon of the ester, the quaternary carbon at the 3-position, the carbons of the piperidine ring, and the carbons of the ethyl and methoxymethyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique would be used to determine the molecular weight of the compound, confirming the expected molecular formula.

  • Infrared (IR) Spectroscopy: Would exhibit a strong absorption band for the carbonyl group of the ester (typically around 1730 cm⁻¹) and C-O stretching vibrations.

Potential Applications in Drug Discovery and Development

The 3-substituted piperidine-3-carboxylate scaffold is a valuable building block in the synthesis of various biologically active compounds. Derivatives of this scaffold have been explored for a range of therapeutic targets. For instance, piperidine-3-carboxamides have been investigated as human platelet aggregation inhibitors.[2] The introduction of a methoxymethyl group at the 3-position could modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could influence its pharmacokinetic and pharmacodynamic profile.

This specific compound could serve as a key intermediate for the synthesis of more complex molecules targeting a variety of receptors and enzymes in the central nervous system and other therapeutic areas.

Safety and Handling

As with all chemicals, Ethyl 3-(methoxymethyl)piperidine-3-carboxylate should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on the data for structurally related piperidine derivatives, this compound may be an irritant to the skin, eyes, and respiratory tract.

Conclusion

Ethyl 3-(methoxymethyl)piperidine-3-carboxylate represents a synthetically accessible and potentially valuable molecule for drug discovery and development. While its specific biological activities are yet to be fully explored, its structural features suggest that it could serve as a versatile intermediate for the creation of novel therapeutic agents. The synthetic route and analytical methods outlined in this guide provide a solid foundation for researchers to synthesize and investigate this promising compound.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (1995). European Journal of Medicinal Chemistry, 30(2), 155-164. Available from: [Link]

Sources

Exploratory

The Architectural Versatility of Piperidine-3-Carboxylate: A Technical Guide to Synthesis, Pharmacological Applications, and Structure-Activity Relationships

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with a wide array of biological targets. Among its many derivatives, the piperidine-3-carboxylate framework has emerged as a particularly privileged substructure, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, diverse biological applications, and structure-activity relationships of piperidine-3-carboxylate derivatives, offering valuable insights for researchers and drug development professionals.

Synthetic Strategies for Assembling the Piperidine-3-Carboxylate Core

The construction of the piperidine-3-carboxylate scaffold can be achieved through various synthetic routes, often leveraging well-established methodologies in heterocyclic chemistry. A common and versatile approach involves the Dieckmann condensation of an appropriate acyclic precursor. This intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation, provides a straightforward entry to the core structure.

G acyclic Acyclic Precursor (e.g., dialkyl 4-aminoheptanedioate) base Base (e.g., NaOEt) acyclic->base Dieckmann Condensation cyclized Cyclized Intermediate (β-keto ester) base->cyclized hydrolysis Hydrolysis & Decarboxylation (H3O+, Δ) cyclized->hydrolysis piperidone Piperidone Intermediate hydrolysis->piperidone reduction Reduction (e.g., NaBH4) piperidone->reduction final Piperidine-3-carboxylate Derivative reduction->final G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GAT1 GAT-1 Transporter GABA->GAT1 GABA_receptor GABA Receptor GABA->GABA_receptor derivative Piperidine-3-carboxylate Derivative derivative->GAT1 Inhibition GABA_uptake GABA Reuptake GAT1->GABA_uptake neuronal_inhibition Neuronal Inhibition GABA_receptor->neuronal_inhibition

Figure 2: Mechanism of action of piperidine-3-carboxylate derivatives as GABA uptake inhibitors.

Neuroprotective Effects in Alzheimer's Disease

The multifaceted nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands. Piperidine-3-carboxylate derivatives have shown promise in this area by simultaneously targeting key pathological pathways in AD. [3][4][5] One important mechanism is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). [4]By inhibiting these enzymes, the derivatives increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. Furthermore, certain derivatives have been found to inhibit the aggregation of β-amyloid (Aβ) peptides, a hallmark of AD pathology. [4]The antioxidant properties of some of these compounds also contribute to their neuroprotective effects by mitigating oxidative stress, another factor implicated in the progression of AD. [4]

Compound ID Target IC50 (µM) Reference
3g AChE 4.32 [4]
3j BuChE 1.27 [4]

| 86a | AChE | 0.00213 | [3]|

Table 2: Inhibitory activities of selected piperidine-3-carboxylate derivatives against cholinesterases.

G AD_pathology Alzheimer's Disease Pathology ACh_depletion Acetylcholine Depletion AD_pathology->ACh_depletion Abeta_aggregation Aβ Aggregation AD_pathology->Abeta_aggregation oxidative_stress Oxidative Stress AD_pathology->oxidative_stress derivative Piperidine-3-carboxylate Derivative cholinesterase_inhibition Cholinesterase Inhibition derivative->cholinesterase_inhibition Abeta_inhibition Aβ Aggregation Inhibition derivative->Abeta_inhibition antioxidant_activity Antioxidant Activity derivative->antioxidant_activity cholinesterase_inhibition->ACh_depletion Counteracts Abeta_inhibition->Abeta_aggregation Counteracts antioxidant_activity->oxidative_stress Counteracts

Figure 3: Multi-target approach of piperidine-3-carboxylate derivatives in Alzheimer's disease.

Other Therapeutic Applications

The pharmacological versatility of piperidine-3-carboxylate derivatives extends beyond CNS disorders. They have also been investigated as:

  • Anti-platelet agents: Certain N-substituted nipecotamide derivatives have demonstrated potent inhibition of human platelet aggregation. [6]* Anti-cancer agents: The piperidine scaffold is present in several anti-cancer drugs, and derivatives of piperidine-3-carboxylic acid are being explored for their anti-tumor activities. [3]* Histamine H3 Receptor Antagonists: The piperidine moiety has been identified as a key structural element for dual histamine H3 and sigma-1 receptor antagonism, with potential applications in pain management and other CNS disorders. [7][8]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the piperidine-3-carboxylate scaffold have provided valuable insights into the structural requirements for optimal biological activity.

  • Substitution on the Piperidine Nitrogen: The nature of the substituent at the N1 position is critical for activity and selectivity. For anticonvulsant activity, bulky aromatic or alkyl groups can enhance potency. In the context of anti-platelet agents, long alkyl chains or aralkyl groups at this position are favorable. [6]* The Carboxylate Group: The carboxylate at the C3 position is often essential for interaction with the biological target. Esterification or amidation of this group can modulate pharmacokinetic properties and target engagement. For instance, in anti-platelet nipecotamides, the amide functionality is crucial for activity. [6]* Substitution on the Piperidine Ring: Introduction of substituents on the carbon atoms of the piperidine ring can influence the conformational preference of the molecule and provide additional points of interaction with the target. However, in some cases, substitution can be detrimental to activity. [6]

G scaffold Piperidine-3-carboxylate Scaffold R1 R1 (N-substituent) - Modulates potency & selectivity - Bulky aromatic/alkyl groups can be favorable scaffold->R1 N1 R2 R2 (Carboxylate modification) - Essential for target interaction - Esterification/amidation affects PK scaffold->R2 C3 R3 R3 (Ring substituents) - Influences conformation - Can provide additional interactions scaffold->R3 Ring

Figure 4: Key structural features influencing the activity of piperidine-3-carboxylate derivatives. (Note: A chemical structure image would be used for 'scaffold' in a real application).

Representative Experimental Protocol: Synthesis of Ethyl 1-(2-(4-chlorobenzamido)ethyl)piperidine-4-carboxylate

This protocol is adapted from a published procedure for the synthesis of a piperidine-4-carboxylate derivative, illustrating a common synthetic transformation. [9] Materials:

  • 2-(4-chlorophenyl)-4,5-dihydrooxazole

  • Ethyl piperidine-4-carboxylate

  • p-toluenesulfonic acid

  • Dry xylene

  • Sodium hydroxide solution (2N)

  • Anhydrous sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • A mixture of 2-(4-chlorophenyl)-4,5-dihydrooxazole (2 mmol), ethyl piperidine-4-carboxylate (2.1 mmol), and p-toluenesulfonic acid (2.1 mmol) is refluxed in dry xylene for 48 hours.

  • After cooling to room temperature, a 2N sodium hydroxide solution (30 mL) is added to the reaction mixture and stirred well.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is purified by flash chromatography using a mixture of ethyl acetate and hexane (1:4) as the mobile phase to afford the desired product.

Conclusion and Future Perspectives

Piperidine-3-carboxylate derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic accessibility and the tunability of their physicochemical and biological properties have made them a cornerstone in the development of therapeutics for a wide range of diseases, particularly those affecting the central nervous system. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the discovery of new and improved drug candidates based on this remarkable scaffold. Future research will likely focus on the development of highly selective and potent derivatives with optimized pharmacokinetic profiles, as well as the exploration of their potential in emerging therapeutic areas.

References

  • Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats - PubMed. Available at: [Link]

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed. Available at: [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Piperidine derivatives for the control of Parkinson's and Alzheimer's - Innoget. Available at: [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - MDPI. Available at: [Link]

  • Anticonvulsant and proconvulsant properties of a series of structural isomers of piperidine dicarboxylic acid - PubMed. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • The design of novel N‐benzylpiperidine derivatives of 5‐arylisoxazole‐3‐carboxamides - ResearchGate. Available at: [Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available at: [Link]

  • Piperidine Synthesis. - DTIC. Available at: [Link]

  • Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC. Available at: [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC. Available at: [Link]

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. Available at: [Link]

  • Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects | Request PDF - ResearchGate. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. A specific Material...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. A specific Material Safety Data Sheet (MSDS) for Ethyl 3-(methoxymethyl)piperidine-3-carboxylate (CAS No. 1803582-67-3) is not publicly available at the time of writing. The following information is synthesized from safety data for structurally similar compounds, including the piperidine core and related ethyl piperidine-3-carboxylate derivatives. This guide should be used to inform a precautionary risk assessment, not as a substitute for a compound-specific MSDS. All laboratory operations should be conducted based on a thorough, site-specific hazard analysis.

Introduction: A Proactive Approach to Laboratory Safety

Ethyl 3-(methoxymethyl)piperidine-3-carboxylate is a substituted piperidine derivative, a class of heterocyclic compounds integral to the synthesis of a wide array of pharmaceutical agents.[1][2] The inherent reactivity and biological activity of such molecules necessitate a robust and informed approach to their handling. The toxicological profile of the parent piperidine heterocycle—which is flammable, corrosive, and toxic—underscores the importance of treating its derivatives with significant caution.[3][4][5] This guide provides a framework for the safe handling, storage, and emergency management of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate, grounded in the principles of chemical causality and risk mitigation.

Section 1: Chemical Profile and Inferred Properties

Understanding the fundamental properties of a compound is the first step in a comprehensive safety assessment. While experimental data for this specific molecule is limited, we can infer key characteristics from its structure and from data on close analogs.

  • Chemical Name: Ethyl 3-(methoxymethyl)piperidine-3-carboxylate

  • CAS Number: 1803582-67-3[6]

  • Molecular Formula: C₁₀H₁₉NO₃

  • Structure:

  • Synonyms: No common synonyms are widely listed.

Table 1: Predicted Physicochemical Properties

Property Predicted Value/Information Source/Basis
Molecular Weight 201.26 g/mol Calculated
Appearance Likely a colorless to yellow liquid or low-melting solid. Based on analogs like (S)-Ethyl piperidine-3-carboxylate.[2][7]
Boiling Point No data available. -
Flash Point Predicted to be combustible. An analog, (S)-Ethyl piperidine-3-carboxylate, has a flash point of 76.7 °C.[7] Inferred from structural analogs.
Solubility Expected to be soluble in organic solvents. General property of similar organic esters.

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere.[6][8][9] | Best practice for amine-containing research chemicals. |

Section 2: Hazard Assessment and Predicted GHS Classification

A formal GHS classification for Ethyl 3-(methoxymethyl)piperidine-3-carboxylate has not been established. However, by examining the hazards of its core components—the piperidine ring and related esters—we can construct a predictive hazard profile. The parent compound, piperidine, is classified as highly flammable, toxic, and corrosive.[5][9][10] Analogs such as (S)-Ethyl piperidine-3-carboxylate are classified as causing serious eye damage.[7][11]

Predicted GHS Classification:

  • Pictograms:

    • 
      (GHS05 - Corrosion)
      
    • 
      (GHS07 - Harmful/Irritant)
      
  • Signal Word: Danger

  • Predicted Hazard Statements:

    • H315: Causes skin irritation.[11][12]

    • H318: Causes serious eye damage.[7][11]

    • H335: May cause respiratory irritation.[12]

    • H302: Harmful if swallowed.[1][12]

  • Predicted Precautionary Statements:

    • P261: Avoid breathing mist/vapors/spray.[12][13]

    • P264: Wash hands and exposed skin thoroughly after handling.[12][13]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][11][12]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][11][12]

    • P310: Immediately call a POISON CENTER or doctor.[2]

Section 3: Protocols for Safe Handling and Storage

The cornerstone of laboratory safety is the implementation of robust handling protocols that integrate engineering controls, personal protective equipment (PPE), and stringent hygiene practices.

Engineering Controls: The First Line of Defense

All manipulations of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate, including weighing, transferring, and reactions, must be performed within a certified chemical fume hood.[5] The fume hood provides critical protection against the inhalation of potentially harmful vapors and aerosols. The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[14][15]

Personal Protective Equipment (PPE) Workflow

The selection of PPE is not a static choice but a dynamic process based on the specific laboratory operation. The following diagram outlines the decision-making process for appropriate PPE selection.

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling Ethyl 3-(methoxymethyl)piperidine-3-carboxylate AssessTask Assess Task: - Weighing/Transfer? - Reaction Setup? - High Concentration? Start->AssessTask BasePPE Standard PPE (Minimum): - Nitrile Gloves (Double-glove if necessary) - Safety Glasses with Side Shields - Flame-Resistant Lab Coat AssessTask->BasePPE Standard Handling FaceShield Add Face Shield AssessTask->FaceShield Splash Hazard Respirator Consider Respirator (e.g., with organic vapor cartridge) AssessTask->Respirator Aerosolization or Poor Ventilation Proceed Proceed with Caution in Chemical Fume Hood BasePPE->Proceed FaceShield->BasePPE Respirator->BasePPE

Caption: PPE Selection Workflow for Handling Piperidine Derivatives.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[7][14]

  • Skin Protection: A flame-resistant lab coat must be worn and kept buttoned.[14] Use chemically resistant gloves, such as nitrile gloves.[10][14] Inspect gloves for any signs of degradation or puncture before use. Contaminated clothing should be removed immediately and decontaminated before reuse.[2][3]

  • Respiratory Protection: All work should be conducted in a fume hood to avoid inhalation. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][10]

Hygiene and Storage Protocols
  • Hygiene: Do not eat, drink, or smoke in laboratory areas.[14] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][14]

  • Storage: Store the compound in a tightly sealed container.[5] The storage area should be cool, dry, well-ventilated, and separate from strong oxidizing agents and acids.[3][9][16] Store in a locked cabinet or a controlled-access area.[2]

Section 4: Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work with the compound.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][11] Symptoms like lung edema may be delayed.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, give one or two glasses of water to drink.[3] Seek immediate medical attention.

Accidental Release and Firefighting

In the event of a spill or fire, the immediate priority is personnel safety.

Diagram: Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate Evacuate Immediate Area Alert Colleagues Spill->Evacuate Assess Assess Spill Size & Hazard (Small vs. Large) Evacuate->Assess SmallSpill Small Spill Cleanup (Trained Personnel Only) Assess->SmallSpill Small LargeSpill Large Spill / Unknown Activate Emergency Response Assess->LargeSpill Large PPE Don Appropriate PPE: - Respirator - Chemical Goggles & Face Shield - Heavy-duty Gloves - Protective Clothing SmallSpill->PPE Contain Contain Spill with Inert Absorbent (Sand, Vermiculite) PPE->Contain Collect Collect into a Sealable Container for Hazardous Waste Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of Waste via Institutional EHS Protocols Clean->Dispose

Caption: Workflow for Responding to an Accidental Chemical Spill.

  • Spill Cleanup: For a small spill, trained personnel wearing appropriate PPE should absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[2][3] Collect the material into a sealed container for hazardous waste disposal.[5] Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.[14]

  • Firefighting: This compound is presumed to be combustible. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3][16] Do not use a direct water jet. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15] Vapors may be heavier than air and travel to an ignition source.[3] Upon combustion, toxic fumes, including nitrogen oxides and carbon monoxide, will be produced.[15][16]

Section 5: Inferred Toxicological Profile

To the best of our knowledge, the specific health hazards of this product have not been fully investigated. The toxicological information presented here is based on the known effects of the piperidine chemical class.

  • Routes of Exposure: Inhalation, skin absorption, eye contact, and ingestion.[1][3]

  • Acute Effects:

    • Inhalation: May cause irritation to the respiratory tract, leading to coughing and shortness of breath.[4] High concentrations could lead to more severe respiratory distress.[3]

    • Skin: Causes skin irritation and redness.[11] The piperidine moiety is known to be corrosive and can cause chemical burns.[3] It may be absorbed through the skin.[3]

    • Eyes: Poses a high risk of serious eye damage.[7][11] Contact can cause severe irritation, pain, and potentially irreversible damage.[3]

    • Ingestion: Harmful if swallowed.[1] May cause a burning sensation in the mouth and stomach, abdominal pain, and nausea.[3][4]

  • Chronic Effects: Long-term exposure data is not available. Prolonged or repeated exposure may accentuate pre-existing dermatitis or respiratory conditions.[1]

Conclusion

Ethyl 3-(methoxymethyl)piperidine-3-carboxylate is a valuable research chemical that demands careful and informed handling. While a specific MSDS is not available, the known hazards of the piperidine chemical class provide a clear directive: this compound must be treated as hazardous, with a potential for skin and eye damage, respiratory irritation, and toxicity upon ingestion. By adhering to the protocols outlined in this guide—utilizing proper engineering controls, diligently wearing appropriate PPE, and being prepared for emergencies—researchers can mitigate risks and ensure a safe laboratory environment for the advancement of science.

References

  • BLD Pharm. (n.d.). 5006-62-2|Ethyl piperidine-3-carboxylate.
  • International Labour Organization. (n.d.). ICSC 0317 - PIPERIDINE.
  • Loba Chemie. (2024). PIPERIDINE FOR SYNTHESIS - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Ethyl (3S)-piperidine-3-carboxylate. PubChem Compound Database.
  • Fisher Scientific. (2025). 1-Ethyl-3-hydroxypiperidine - Safety Data Sheet.
  • Alpha Chemika. (n.d.). PIPERIDINE For Synthesis - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). (S)-Ethyl piperidine-3-carboxylate 97.
  • Antibodies. (n.d.). 4-Piperidinopiperidine - Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
  • BLD Pharm. (n.d.). 176523-95-8|Ethyl 3-methylpiperidine-3-carboxylate hydrochloride.
  • Fisher Scientific. (2023). Piperidine - Safety Data Sheet.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Cambridge Isotope Laboratories, Inc. (2024). PIPERIDINE (D11, 98%) - Safety Data Sheet.
  • Fisher Scientific. (2023). Piperidine - Safety Data Sheet.
  • Fisher Scientific. (2025). ETHYLPIPERIDINE - Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • ChemScene. (2025). Safety Data Sheet.
  • TCI Chemicals. (2025). Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride - Safety Data Sheet.
  • Apollo Scientific. (n.d.). Ethyl piperidine-4-carboxylate - Safety Data Sheet.
  • BLDpharm. (n.d.). BLDpharm - Reliable research chemicals supplier.
  • BLDpharm. (n.d.). Certificate of Analysis.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate

For: Researchers, scientists, and drug development professionals Introduction The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Substitution...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Substitution at the 3-position of the piperidine ring, in particular, can significantly influence the pharmacological properties of these molecules. This document provides a detailed, research-grade protocol for the synthesis of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate, a valuable building block for the development of novel therapeutics. The synthetic strategy outlined herein is based on established principles of organic chemistry, including nitrogen protection, α-alkylation of esters, and subsequent deprotection. Each step has been designed to be robust and reproducible, with explanations of the underlying chemical principles to aid in understanding and potential optimization.

Synthetic Strategy Overview

The synthesis of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate is approached in a three-step sequence starting from the commercially available Ethyl piperidine-3-carboxylate (also known as ethyl nipecotate). The overall strategy is as follows:

  • N-Protection: The secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the nitrogen from acting as a nucleophile in the subsequent alkylation step, thereby directing the reaction to the desired carbon atom.

  • α-Alkylation: The carbon atom at the 3-position, which is alpha to the ester carbonyl group, is deprotonated using a strong, non-nucleophilic base to form a lithium enolate. This enolate is then alkylated with chloromethyl methyl ether to introduce the methoxymethyl group.

  • N-Deprotection: The Boc protecting group is removed under acidic conditions to yield the final target compound.

Synthetic_Workflow Start Ethyl piperidine-3-carboxylate Step1 N-Boc Protection Start->Step1 Intermediate1 Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate Step1->Intermediate1 Step2 α-Alkylation Intermediate1->Step2 Intermediate2 Ethyl 1-(tert-butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylate Step2->Intermediate2 Step3 N-Deprotection Intermediate2->Step3 End Ethyl 3-(methoxymethyl)piperidine-3-carboxylate Step3->End

Caption: Overall synthetic workflow for Ethyl 3-(methoxymethyl)piperidine-3-carboxylate.

Experimental Protocols

Part 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate (N-Boc Protected Intermediate)

Principle: The secondary amine of ethyl piperidine-3-carboxylate is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. This protection is essential to prevent N-alkylation in the subsequent step.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Ethyl piperidine-3-carboxylate157.2110.0 g63.6
Di-tert-butyl dicarbonate ((Boc)₂O)218.2515.2 g69.6
Triethylamine (Et₃N)101.199.7 mL (6.9 g)68.2
Dichloromethane (DCM)84.93200 mL-

Procedure:

  • To a 500 mL round-bottom flask, add ethyl piperidine-3-carboxylate (10.0 g, 63.6 mmol) and dissolve in dichloromethane (200 mL).

  • Add triethylamine (9.7 mL, 6.9 g, 68.2 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (15.2 g, 69.6 mmol) in a small amount of DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 100 mL of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate as a colorless oil.[2][3]

Part 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylate (α-Alkylation)

Principle: The proton at the C-3 position of the N-Boc protected piperidine is acidic due to the adjacent electron-withdrawing ester group. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to deprotonate this position, forming a lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic chloromethyl methyl ether in an SN2 reaction to form the C-C bond.[4] The reaction is carried out at low temperatures to prevent side reactions.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate257.3310.0 g38.9
Diisopropylamine101.196.0 mL (4.3 g)42.5
n-Butyllithium (2.5 M in hexanes)64.0617.0 mL42.5
Chloromethyl methyl ether (MOM-Cl)80.513.5 mL (4.0 g)49.7
Anhydrous Tetrahydrofuran (THF)72.11200 mL-

Procedure:

  • Preparation of LDA: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (6.0 mL, 42.5 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (17.0 mL of a 2.5 M solution in hexanes, 42.5 mmol) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried flask, dissolve Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate (10.0 g, 38.9 mmol) in anhydrous THF (150 mL). Cool this solution to -78 °C.

  • Slowly add the freshly prepared LDA solution to the ester solution via a cannula, while maintaining the temperature at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution, add chloromethyl methyl ether (3.5 mL, 49.7 mmol) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield Ethyl 1-(tert-butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylate.

Part 3: Synthesis of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate (N-Deprotection)

Principle: The Boc protecting group is labile under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is a strong acid and the byproducts (isobutylene and carbon dioxide) are volatile. The reaction is typically fast and clean.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Ethyl 1-(tert-butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylate301.385.0 g16.6
Trifluoroacetic acid (TFA)114.0220 mL-
Dichloromethane (DCM)84.9320 mL-

Procedure:

  • Dissolve Ethyl 1-(tert-butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylate (5.0 g, 16.6 mmol) in dichloromethane (20 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (20 mL) to the solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM (50 mL) and wash with saturated sodium bicarbonate solution until the aqueous layer is basic (to neutralize any remaining TFA).

  • Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by distillation under reduced pressure or by flash column chromatography (using a more polar solvent system, e.g., methanol in dichloromethane) to give the final product, Ethyl 3-(methoxymethyl)piperidine-3-carboxylate.[5][6][7]

Mechanistic Insights

Alkylation_Mechanism cluster_0 Enolate Formation cluster_1 SN2 Alkylation Substrate N-Boc-piperidine-3-carboxylate Enolate Lithium Enolate Substrate->Enolate + LDA - Diisopropylamine Base LDA Enolate_2 Lithium Enolate Alkylating_Agent MOM-Cl Product Alkylated Product Enolate_2->Product + MOM-Cl - LiCl

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate synthesis

The following Technical Support Guide is designed to address the synthesis of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate , specifically focusing on the challenging creation of the quaternary center at the C3 positio...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the synthesis of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate , specifically focusing on the challenging creation of the quaternary center at the C3 position.

Ticket Subject: Optimization of Yield for Ethyl 3-(methoxymethyl)piperidine-3-carboxylate Case ID: SYN-PIP-33-Q Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Analysis

The synthesis of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate typically fails due to steric hindrance at the C3 position during the critical alkylation step. The transformation requires generating a kinetic enolate from N-protected ethyl piperidine-3-carboxylate (Ethyl Nipecotate) and trapping it with a methoxymethyl (MOM) electrophile.

Core Challenges:

  • Steric Hindrance: The C3 position is adjacent to the bulky N-protecting group (Boc/Cbz), slowing down nucleophilic attack.

  • Enolate Stability: Improper temperature control leads to decomposition or "proton shuffle" (proton transfer between enolate and starting material).

  • O-Alkylation: The hard oxygen of the enolate may attack the hard electrophile (MOM-Cl), leading to enol ethers rather than the desired C-alkylated product.

The "Golden Path" Protocol

Use this optimized protocol as your baseline. Deviations from this specific order of addition often result in yields <20%.

Reagents & Stoichiometry
ComponentRoleEquiv.Recommended Reagent
Substrate Starting Material1.01-N-Boc-3-ethyl-piperidine-3-carboxylate (Do not use free amine)
Base Deprotonation1.2LiHMDS (1.0 M in THF). Preferred over LDA for better functional group tolerance and less aggregate formation.
Additive Polar Aprotic Co-solvent2-4DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). Safer alternative to HMPA; essential for breaking lithium aggregates.
Electrophile Alkylating Agent1.5MOM-Cl (Methoxymethyl chloride). Warning: Carcinogen.
Solvent MediumN/AAnhydrous THF (Freshly distilled or from SPS).
Step-by-Step Workflow
  • System Prep: Flame-dry a 3-neck round bottom flask under Argon.

  • Base Solution: Charge THF and LiHMDS. Cool strictly to -78°C (Dry ice/Acetone).

  • Enolization (Critical): Add the N-Boc-substrate (dissolved in minimal THF) dropwise over 30 minutes.

    • Tech Note: Stir at -78°C for exactly 45 minutes. Do not warm up.

  • Additive Spike: Add DMPU dropwise. Stir for 10 minutes. This "loosens" the tight ion pair between Lithium and the Enolate oxygen, making the Carbon more nucleophilic.

  • Alkylation: Add MOM-Cl dropwise.

  • The "Slow Warm": Allow the reaction to warm to -20°C over 2 hours. Do not warm to Room Temp immediately.

  • Quench: Quench with saturated aqueous NH₄Cl at -20°C.

Visualizing the Logic (Workflow & Troubleshooting)

Figure 1: Optimized Synthetic Workflow

This diagram illustrates the critical decision points and process flow for the alkylation step.

G cluster_0 Failure Modes Start Start: N-Boc-Ethyl Nipecotate Dry Drying: THF (<50 ppm H2O) Argon Atmosphere Start->Dry Cool Cool to -78°C Add LiHMDS (1.2 eq) Dry->Cool Enolize Enolization 45 min soak time Cool->Enolize Dropwise addition Additive Add DMPU (Co-solvent) Breaks Li-aggregates Enolize->Additive Critical for C-Alkylation Fail1 SM Recovery? (Enolization failed) Enolize->Fail1 Wet THF Trap Add MOM-Cl (1.5 eq) Slow addition Additive->Trap Warm Controlled Warm To -20°C over 2 hrs Trap->Warm Fail2 O-Alkylation? (No DMPU used) Trap->Fail2 Hard Nucleophile Quench Quench (NH4Cl) Isolate Product Warm->Quench

Caption: Step-by-step alkylation workflow highlighting the critical addition of DMPU to prevent O-alkylation failure modes.

Troubleshooting Guide (FAQ Format)

Q1: I am recovering >50% Starting Material (SM). Is my base bad?

  • Diagnosis: Likely moisture contamination or insufficient deprotonation time.

  • Solution:

    • Titrate your LiHMDS/LDA before use. Commercial bottles degrade once opened.

    • Ensure the "Enolization Soak" is at least 45 minutes at -78°C.

    • Self-Validation: Add D₂O quench to an aliquot. If you see >95% deuterium incorporation by NMR/MS, your enolate formed correctly, and the issue is the electrophile (MOM-Cl might be hydrolyzed).

Q2: I see a new spot on TLC, but NMR shows it's the O-alkylated product (Enol Ether).

  • Diagnosis: Hard-Hard interaction dominance. The oxygen of the enolate attacked the MOM-Cl.

  • Solution: You must use a polar aprotic co-solvent.

    • Action: Add DMPU (approx 10-20% v/v) or HMPA (if safety permits) after enolate formation but before adding MOM-Cl. This solvates the Lithium cation, separating the ion pair and exposing the "softer" Carbon nucleophile.

Q3: The yield is low (<30%) and the reaction mixture is black/tarry.

  • Diagnosis: Decomposition of the starting material or product, likely due to warming too fast.

  • Solution:

    • Do not let the reaction reach 0°C or RT until after the quench.

    • Switch from LDA to LiHMDS . The silazide base is less nucleophilic and reduces the risk of attacking the ester carbonyl (Claisen condensation side reaction).

Q4: Can I use the free amine (Ethyl piperidine-3-carboxylate)?

  • Answer: No.

  • Reason: The free amine (NH) is much more acidic (pKa ~35) than the alpha-proton (pKa ~25). You will deprotonate the nitrogen first, forming an N-anion which will then react with MOM-Cl to form the N-methoxymethyl impurity. You must use N-Boc, N-Cbz, or N-Benzyl protection.

Comparative Data: Base & Solvent Effects[1]

The following data summarizes optimization runs for alpha-alkylation of N-Boc-piperidine esters (General Reference Data).

Variable ChangedConversion (%)C-Alkylation : O-AlkylationNotes
Base: LDA 65%60 : 40High side reactions; unstable at > -78°C.
Base: LiHMDS 85%75 : 25Cleaner profile; less ester attack.
Solvent: THF only 50%50 : 50Tight ion pairing favors O-alkylation.
Solvent: THF + DMPU 92% 95 : 5 Optimal Conditions.
Temp: 0°C 10%N/AComplex decomposition (Claisen condensation).

References & Grounding

  • General Methodology for Alpha-Alkylation of Piperidines:

    • Beak, P., & Lee, W. K. (1990). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of Boc-derivatives. This establishes the baseline for lithiation of N-Boc species.

    • Source: (General Reference)

  • Use of DMPU/HMPA in Enolate Chemistry:

    • Seebach, D., et al. (1982). DMPU as a Substitute for HMPA.

    • Source:

  • Synthesis of 3,3-Disubstituted Piperidines (Patent Literature):

    • Patent WO2010026111 describes analogous synthesis of 3,3-disubstituted piperidine carboxylates using LiHMDS/Alkylation strategies.

    • Source:

  • Organic Syntheses Protocol (Homologous):

    • Detailed procedure for alpha-alkylation of N-Boc-pyrrolidines (homologous to piperidines).

    • Source:

Disclaimer: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen. All procedures described above must be performed in a functioning fume hood with appropriate PPE. Consider using Bromomethyl methyl ether or alternative protecting groups if safety regulations prohibit MOM-Cl.

Optimization

Common errors in the characterization of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate

Technical Support Center: Ethyl 3-(methoxymethyl)piperidine-3-carboxylate Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-(methoxymethyl)piperidine-3-carboxylate

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Characterization Anomalies & Spectral Misinterpretations

Executive Summary & Molecule Profile

Ethyl 3-(methoxymethyl)piperidine-3-carboxylate is a sophisticated 3,3-disubstituted piperidine scaffold. It serves as a critical building block in the synthesis of renin inhibitors, opioid receptor modulators, and other peptidomimetics.

The presence of a quaternary carbon at the C3 position creates a chiral center that breaks the symmetry of the molecule. This structural feature is the primary source of characterization errors, leading to "false negatives" in purity assessments and misinterpretation of NMR data.

FeatureSpecificationAnalytical Challenge
Core Ring Piperidine (Secondary Amine)Conformational flipping causes peak broadening; pH-dependent shifts.
C3 Substituent 1 Ethyl Ester (

)
Hydrolysis prone; overlaps with solvent signals.
C3 Substituent 2 Methoxymethyl (

)
Diastereotopic protons (often mistaken for impurities).
Chirality C3 is a StereocenterEnantiomeric Excess (ee) requires specific chiral chromatography.

Troubleshooting Guides (Q&A Format)

Category A: NMR Spectroscopy Anomalies

Q1: "I expect a singlet for the methylene (


) protons in the methoxymethyl group (~3.4 ppm), but I see two doublets or a complex multiplet. Is my sample contaminated?" 

Diagnosis: No, this is an intrinsic feature of the molecule. Root Cause: The C3 carbon is a chiral center. Consequently, the two protons on the adjacent methylene group (


) are diastereotopic .[1] They are chemically non-equivalent because they reside in a chiral environment.
Technical Insight:  You are observing an AB spin system . Instead of a singlet, these protons couple to each other (geminal coupling, 

), appearing as two doublets (or "roofed" doublets). Validation Protocol:
  • Run the spectrum at a higher field (e.g., 600 MHz vs. 300 MHz). The separation (in Hz) between the signals will remain constant, but the chemical shift difference (in ppm) will decrease.

  • If it were an impurity, the integration would likely not match the 3-proton singlet of the methoxy group (

    
    ).
    

Q2: "The piperidine ring protons are broad and undefined, making integration impossible. Is the compound polymerizing?"

Diagnosis: Likely not. This is due to conformational exchange. Root Cause: The piperidine ring undergoes rapid chair-chair interconversion. At room temperature, this rate is often intermediate on the NMR time scale, leading to coalescence (broadening). Solution:

  • Variable Temperature (VT) NMR: Heat the sample to 50°C (323 K). This increases the exchange rate, sharpening the peaks into a time-averaged signal.

  • Salt Formation: If you are analyzing the free base, convert it to the HCl salt. The protonated amine locks the conformation more rigidly (often favoring the chair with the bulky group equatorial) and prevents nitrogen inversion.

Q3: "My carbon NMR (


) is missing the C3 quaternary signal." 

Diagnosis: Relaxation time issue. Root Cause: Quaternary carbons (C3) have no attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE). They have very long


 relaxation times.
Solution: 
  • Increase the relaxation delay (d1) to 3–5 seconds.

  • Acquire more scans (increase ns).

  • Use a DEPT-135 experiment: The C3 signal will disappear entirely (confirming it is quaternary), while the

    
     signals will be inverted.
    

Diagnostic Workflows (Visualized)

Workflow 1: NMR Signal Validation

NMR_Troubleshooting Start Observation: Unexpected NMR Signals Check_Region Region of Interest? Start->Check_Region Methoxy_Region 3.2 - 3.6 ppm (Methoxymethyl Group) Check_Region->Methoxy_Region Ether/Ester Linkage Ring_Region 1.5 - 3.0 ppm (Piperidine Ring) Check_Region->Ring_Region Aliphatic Region Split_Signal Signal is Split/Multiplet (Not a Singlet) Methoxy_Region->Split_Signal Broad_Signal Signals are Broad/Undefined Ring_Region->Broad_Signal Check_Integration Does Integration = 2H? Split_Signal->Check_Integration Diastereotopic Diagnosis: Diastereotopic Protons (Due to C3 Chirality) Check_Integration->Diastereotopic Yes Impurity Diagnosis: Impurity Check_Integration->Impurity No Temp_Exp Action: Run VT-NMR at 50°C Broad_Signal->Temp_Exp Sharpen Did peaks sharpen? Temp_Exp->Sharpen Conformational Diagnosis: Rotameric/Conformational Exchange Sharpen->Conformational Yes Polymer Diagnosis: Aggregation/Degradation Sharpen->Polymer No

Caption: Decision tree for distinguishing intrinsic structural features from sample impurities in 3,3-disubstituted piperidines.

Technical Data & Specifications

Standardized Chemical Shift Expectations (Free Base in )

Note: Values are approximate and shift significantly if the amine is protonated (HCl/TFA salt).

PositionGroupProton (

) ppm
MultiplicityCarbon (

) ppm
Notes
C3 Quaternary C~45-48Key Diagnostic: DEPT-silent.
Ester

~4.15 (2H)Quartet~60.5Standard ethyl ester pattern.
Ester

~1.25 (3H)Triplet~14.2
Ether

~3.40 - 3.60 (2H)AB Quartet ~75.0Diastereotopic (Often confused for impurity).
Methoxy

~3.30 (3H)Singlet~59.0Sharp singlet.
Ring Piperidine

1.4 - 3.0 (Multiplets)Broad/Complex20-50Broadening due to ring flip.

Critical Protocols

Protocol A: Isolation of Free Base for Standardized Characterization

Many commercial sources supply this compound as an HCl salt. NMR of the salt is often messy due to hydrogen bonding and restricted rotation. Use this protocol to standardize your analytical data.

  • Dissolution: Dissolve 50 mg of the salt in 5 mL of Dichloromethane (DCM).

  • Neutralization: Add 5 mL of saturated aqueous Sodium Bicarbonate (

    
    ).
    
  • Extraction: Shake vigorously in a separatory funnel. Collect the organic (lower) layer.

  • Re-extraction: Extract the aqueous layer once more with 3 mL DCM.

  • Drying: Dry combined organics over anhydrous Sodium Sulfate (

    
    ).
    
  • Filtration & Evaporation: Filter and concentrate in vacuo at <30°C (Caution: Free base amines can be volatile or sensitive to oxidation).

  • Analysis: Immediately dissolve in

    
     for NMR.
    
Protocol B: Chiral Purity Determination (Enantiomeric Excess)

Because C3 is quaternary, standard resolving agents often fail. Direct chiral HPLC is required.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the basic piperidine nitrogen.

  • Detection: UV at 210 nm (Ester absorption).

  • Flow Rate: 1.0 mL/min.

Common Synthetic Pitfalls Leading to Impurities

If the characterization data does not match the above, check for these specific synthetic by-products:

  • Decarboxylation: If synthesized via Dieckmann condensation followed by alkylation, the ester group may be lost if heating was excessive under acidic conditions.

    • Check: Loss of ethyl signals in NMR; Mass spec shows

      
      .
      
  • Transesterification: If Methanol was used as a solvent during workup or synthesis.

    • Check: Ethyl quartet (~4.1 ppm) replaced by Methyl singlet (~3.7 ppm).

  • Piperidine Residue: If used in solid-phase peptide synthesis (SPPS), free piperidine (from Fmoc deprotection) may contaminate the sample.

    • Check: Distinct multiplets at 1.5 ppm and 2.8 ppm.

References

  • National Center for Biotechnology Information (NCBI). (2025). Ethyl (3S)-piperidine-3-carboxylate | C8H15NO2 | CID 187784.[2] PubChem Compound Summary. [Link]

  • Chemistry Steps. (2022). Homotopic, Enantiotopic, and Diastereotopic Protons in NMR. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. [Link]

  • Reich, H. J. (University of Wisconsin). NMR Spectroscopy: Proton NMR - Spin Systems. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate: Assessing Experimental Reproducibility

For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities with high fidelity is paramount. This guide provides an in-depth technical analysis of the synthesis of Ethyl 3...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities with high fidelity is paramount. This guide provides an in-depth technical analysis of the synthesis of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate, a substituted piperidine derivative with potential applications in medicinal chemistry. Given that the piperidine scaffold is a cornerstone in the architecture of many pharmaceuticals, understanding the nuances of its functionalization is critical for reproducible experimental outcomes.[1]

This document presents a comparative assessment of two plausible synthetic routes to the target molecule. While a specific, published synthesis for Ethyl 3-(methoxymethyl)piperidine-3-carboxylate is not extensively documented, the methodologies outlined herein are based on well-established and robust chemical transformations of the piperidine ring system. We will delve into the mechanistic rationale behind each step, providing a framework for troubleshooting and ensuring consistent results.

Primary Synthetic Route: Reductive Amination

Reductive amination stands as a cornerstone of amine synthesis due to its efficiency and broad applicability, effectively avoiding the over-alkylation issues often seen with direct alkylation methods.[2] This process involves the in-situ formation of an iminium ion from a secondary amine and an aldehyde, which is then reduced to the corresponding tertiary amine.[3]

Experimental Protocol: Reductive Amination

Objective: To synthesize Ethyl 3-(methoxymethyl)piperidine-3-carboxylate from Ethyl piperidine-3-carboxylate (also known as ethyl nipecotate).

Materials:

  • Ethyl piperidine-3-carboxylate (1.0 eq)

  • Formaldehyde (37% in H₂O, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)[2]

  • Methanol (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of Ethyl piperidine-3-carboxylate (1.0 eq) in a 1:1 mixture of anhydrous methanol and dichloromethane, add formaldehyde (1.5 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion. The use of methanol as a solvent here also serves as the source for the methoxy group in the final product.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation.[2]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 3-(methoxymethyl)piperidine-3-carboxylate.

Visualization of the Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve Ethyl piperidine-3-carboxylate in MeOH/DCM B Add Formaldehyde A->B C Stir for 1h (Iminium formation) B->C D Add NaBH(OAc)3 C->D E Stir for 12-24h D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the synthesis of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate via reductive amination.

Alternative Synthetic Route: Direct N-Alkylation with a Methoxymethyl Halide

A viable alternative to reductive amination is the direct N-alkylation of Ethyl piperidine-3-carboxylate using a methoxymethyl halide, such as chloromethyl methyl ether or bromomethyl methyl ether, in the presence of a non-nucleophilic base. This method relies on a direct SN2 reaction.

Experimental Protocol: Direct N-Alkylation

Objective: To synthesize Ethyl 3-(methoxymethyl)piperidine-3-carboxylate via direct alkylation.

Materials:

  • Ethyl piperidine-3-carboxylate (1.0 eq)

  • Chloromethyl methyl ether (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 eq)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve Ethyl piperidine-3-carboxylate (1.0 eq) in anhydrous acetonitrile.

  • Add N,N-Diisopropylethylamine (1.5 eq) to the solution. DIPEA acts as a scavenger for the acid generated during the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloromethyl methyl ether (1.1 eq) dropwise to the stirred solution. Caution: Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure product.

Visualization of the Direct N-Alkylation Workflow

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification A Dissolve Ethyl piperidine-3-carboxylate and DIPEA in MeCN B Cool to 0°C A->B C Add Chloromethyl methyl ether B->C D Stir for 12-18h C->D E Concentrate D->E F Extract with Ethyl Acetate E->F G Wash with NaHCO3 and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Sources

Comparative

Structural confirmation of Ethyl 3-(methoxymethyl)piperidine-3-carboxylate using 2D NMR

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary In the synthesis of piperidine-based pharmacophores, the unambiguous assignment of quaternary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of piperidine-based pharmacophores, the unambiguous assignment of quaternary centers is a critical quality attribute. For Ethyl 3-(methoxymethyl)piperidine-3-carboxylate , the structural challenge lies at the C3 position—a quaternary carbon bearing both an ester and a methoxymethyl ether.

While X-ray crystallography provides definitive spatial resolution, it requires a single crystal, which is often elusive for this class of oily, low-melting-point intermediates. Mass Spectrometry (MS) confirms the molecular formula but fails to distinguish regioisomers (e.g., N-alkylation vs. C-alkylation).

This guide establishes 2D NMR (HSQC, HMBC, COSY) as the superior, self-validating analytical standard for this molecule. We present a comparative analysis, a detailed experimental protocol, and a logic-based elucidation workflow to confirm the connectivity of the "silent" quaternary C3 center.

Part 1: The Analytical Challenge

The target molecule contains a quaternary carbon at position 3 (C3) of the piperidine ring. This breaks the proton spin system, isolating the C2 protons from the C4/C5/C6 chain in a standard COSY spectrum.

The Structural Ambiguity

Without 2D NMR, the following isomers cannot be confidently ruled out by 1D


H NMR alone:
  • Regioisomer A (Target): 3,3-disubstituted (Quaternary C3).

  • Regioisomer B: 2,3-disubstituted (Tertiary C2/C3).

  • Regioisomer C: O-alkylation vs. C-alkylation artifacts during synthesis.

Comparative Analysis of Methods
Feature2D NMR (Recommended) 1D NMR (

H,

C)
X-Ray Crystallography Mass Spectrometry
Connectivity High (Through-bond correlations)Low (Inferred only)Definitive None
Sample State Solution (Oil/Solid)SolutionSolid Crystal Required Gas/Solution
Quaternary C Detection Excellent (via HMBC)Good (via

C), but unassigned
ExcellentN/A
Throughput Medium (1-4 hours)High (10 mins)Low (Days/Weeks)High
Cost LowLowHighLow

Verdict: For routine structural confirmation of non-crystalline piperidine intermediates, 2D NMR is the most efficient and reliable method.

Part 2: Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for this specific molecule.
    • Reasoning: DMSO minimizes the exchange broadening of the amine (NH) proton, allowing it to be seen and potentially coupled in COSY/HMBC, providing an extra anchor point for the ring assignment.

  • Concentration: 10–15 mg in 600

    
    L solvent.
    
  • Tube: High-quality 5mm NMR tube (Class A).

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K.

  • Experiments:

    • 
      H 1D:  16 scans, 2s relaxation delay.
      
    • 
      C 1D (DEPTQ or UDEFT):  To distinguish CH/CH
      
      
      
      from C/CH
      
      
      .
    • COSY (gCOSY): 256 increments.

    • HSQC (Multiplicity-Edited): Distinguishes CH

      
       (negative) from CH/CH
      
      
      
      (positive). Critical for separating the piperidine ring methylenes.
    • HMBC (gHMBCad): Optimized for long-range coupling (

      
       Hz). Crucial step. 
      

Part 3: Structural Elucidation Logic

The confirmation relies on "bridging the gap" across the quaternary C3 using HMBC.

Step 1: Fragment Identification (1D & HSQC)

First, identify the distinct spin systems.

  • Ethyl Ester: Triplet (~1.18 ppm) and Quartet (~4.10 ppm).

  • Methoxymethyl: Singlet

    
     (~3.25 ppm) and the 
    
    
    
    ether protons.
    • Expert Insight: Because C3 is a chiral center (in the racemate), the adjacent

      
       protons of the methoxymethyl group are diastereotopic . They will likely appear as an AB quartet (two doublets) or a broadened multiplet around 3.4–3.6 ppm, not a clean singlet.
      
  • Piperidine Ring: Complex overlapping multiplets between 1.4 and 3.0 ppm.

Step 2: The HMBC "Bridge" (The Proof)

The quaternary C3 (~48 ppm) is "silent" in HSQC (no attached protons). We must identify it by the protons looking at it from 2-3 bonds away.

The Logic Flow:

  • H2 Protons (

    
     ~2.8):  Show a strong HMBC correlation to C3 .
    
  • H4 Protons (

    
     ~1.6):  Show a strong HMBC correlation to C3 .
    
  • Methoxymethyl

    
     (
    
    
    
    ~3.5):
    Shows a correlation to C3 .
  • Ester

    
     (
    
    
    
    ~4.1):
    Shows a correlation to the Carbonyl , which in turn correlates to the ring protons, or directly to C3 (weak 3-bond).
Visualization of the Logic Pathway

ElucidationLogic cluster_HMBC HMBC Correlations (The Proof) Start Unknown Sample H1 1H NMR: Identify Functional Groups (Ethyl, OMe, Ring) Start->H1 HSQC HSQC: Assign Protonated Carbons (Separate CH2 from CH/CH3) H1->HSQC QuatC Identify Missing Quaternary C3 (~48 ppm in 13C, silent in HSQC) HSQC->QuatC Subtract HSQC from 13C HMBC HMBC: The Connectivity Bridge QuatC->HMBC Target for Correlations Result Confirmed Structure: Ethyl 3-(methoxymethyl)piperidine-3-carboxylate HMBC->Result H2 H-2 (Ring) H2->HMBC 2-bond to C3 H4 H-4 (Ring) H4->HMBC 2-bond to C3 H_Ether H (Methoxymethyl) H_Ether->HMBC 2-bond to C3

Caption: Workflow for establishing connectivity across the quaternary center using 2D NMR correlations.

Part 4: Data Summary & Assignment Table

The following data represents the expected chemical shifts for the target molecule in DMSO-


.

Table 1: NMR Assignment Summary

Position

(ppm)
Mult. (

Hz)

(ppm)
Key HMBC Correlations (H

C)
NH (1) 2.20br s-C2, C6
2 (Ring) 2.65, 3.05d (

)
51.5C3 , C4, C6
3 (Quat) --48.2 (Target of H2, H4, H-8)
4 (Ring) 1.45, 1.90m29.8C3 , C5, C6
5 (Ring) 1.55m23.4C3, C4, C6
6 (Ring) 2.55, 2.75m46.1C2, C4, C5
7 (C=O) --173.8H-8, H-11
8 (Ether CH

)
3.42, 3.55AB q (

)
76.5C3 , C-OMe, C=O
9 (OMe) 3.24s58.9C-8
11 (Ester CH

)
4.10q (

)
60.2C=O, C-12
12 (Ester CH

)
1.18t (

)
14.1C-11

Note: Chemical shifts are representative estimates based on piperidine conformational analysis and substituent effects [1, 2]. The diastereotopicity of H-8 is a key indicator of the adjacent chiral center at C3.

Connectivity Diagram (HMBC)

The diagram below illustrates the specific HMBC correlations required to prove the quaternary center is at position 3, rather than position 2 or 4.

HMBC_Connectivity cluster_legend Legend C3 C3 (Quat) 48.2 ppm H2 H-2 Ring H2->C3 3J H4 H-4 Ring H4->C3 2J H8 H-8 CH2-O H8->C3 2J C_Carbonyl C=O 173.8 H8->C_Carbonyl 3J Leg1 Red = Quaternary Target Leg2 Blue = Ring Protons Leg3 Green = Side Chain

Caption: Key HMBC correlations centered on C3. The convergence of H2, H4, and H8 signals onto C3 definitively assigns the structure.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[1]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(methoxymethyl)piperidine-3-carboxylate
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